4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid
Overview
Description
4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid is a compound known for its unique chemical structure and properties. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors . Lactate dehydrogenase plays a crucial role in the conversion of lactate to pyruvate in cells and is often associated with cancer cell proliferation .
Mode of Action
Benzylic compounds often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its interaction with its targets.
Biochemical Pathways
The compound’s potential role in inhibiting lactate dehydrogenase suggests it may impact the glycolytic pathway , which is critical for energy production in cells.
Result of Action
If the compound acts as a lactate dehydrogenase inhibitor, it could potentially disrupt energy production in cancer cells, thereby inhibiting their proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid typically involves the introduction of the trifluoromethyl group into the aromatic ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often include the presence of a catalyst, such as copper or palladium, and a base to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, plays a crucial role in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-Trifluoromethylphenol
- 2-(Trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid exhibits unique properties due to the presence of both the methyl and trifluoromethyl groups. This combination enhances its reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-2-7-12(14(19)20)13(8-9)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVVIXBXBQZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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